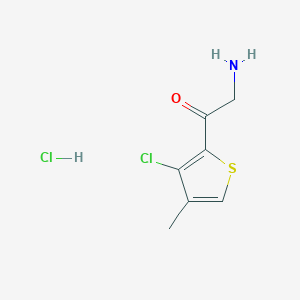

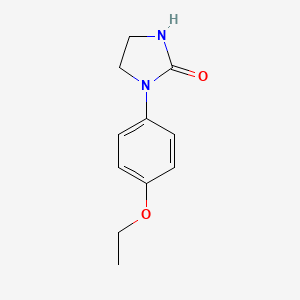

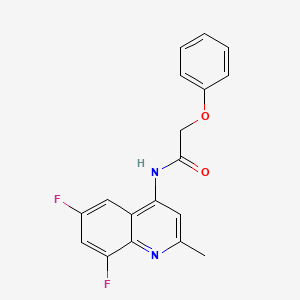

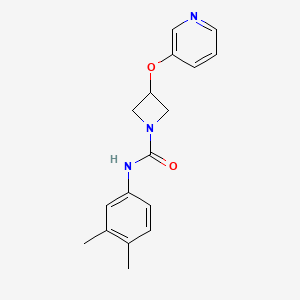

1-(4-Ethoxyphenyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Ethoxyphenyl)imidazolidin-2-one is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of the ethoxyphenyl group at the 1-position of the imidazolidinone ring imparts unique chemical and physical properties to the compound. Imidazolidinones are widely recognized for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Métodos De Preparación

The synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one can be achieved through several routes:

Direct Carbonylation of Diamines: This method involves the reaction of 1,2-diamines with carbon monoxide in the presence of a catalyst.

Intramolecular Hydroamidation: Propargylic ureas can undergo intramolecular hydroamidation to form imidazolidin-2-ones.

Aziridine Ring Expansion: Aziridines can be converted to imidazolidin-2-ones through ring expansion reactions.

Análisis De Reacciones Químicas

1-(4-Ethoxyphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1-(4-Ethoxyphenyl)imidazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals.

Medicine: Imidazolidinones are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mecanismo De Acción

The mechanism of action of 1-(4-Ethoxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparación Con Compuestos Similares

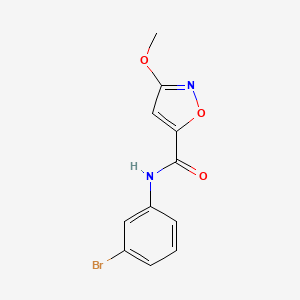

1-(4-Ethoxyphenyl)imidazolidin-2-one can be compared with other imidazolidinones and related compounds:

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGPJFVVOCIVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

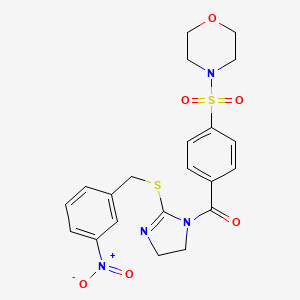

![5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2576060.png)

![3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2576067.png)

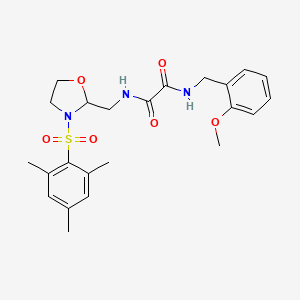

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)

![propan-2-yl 2-[5-(2,5-dichlorobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2576069.png)

![N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2576070.png)

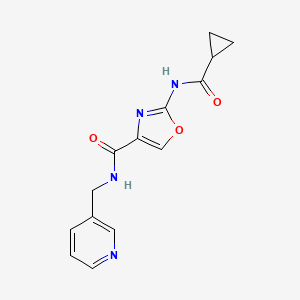

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576074.png)